molecular formula C14H11ClN2O3 B14349500 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid CAS No. 92813-94-0

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid

Katalognummer: B14349500
CAS-Nummer: 92813-94-0
Molekulargewicht: 290.70 g/mol
InChI-Schlüssel: LCHZIXWPEGURKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of hydrazides and benzoic acids This compound is characterized by the presence of a benzoylhydrazinyl group attached to a chlorobenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with benzoylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The chlorobenzoic acid moiety may also contribute to the compound’s activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzoylhydrazinylbenzoic acid: Lacks the chlorine atom present in 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid.

    4-Chlorobenzoic acid: Lacks the benzoylhydrazinyl group.

    Benzoylhydrazine: Lacks the benzoic acid moiety.

Uniqueness

This compound is unique due to the presence of both the benzoylhydrazinyl group and the chlorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

92813-94-0

Molekularformel

C14H11ClN2O3

Molekulargewicht

290.70 g/mol

IUPAC-Name

2-(2-benzoylhydrazinyl)-4-chlorobenzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-6-7-11(14(19)20)12(8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)(H,19,20)

InChI-Schlüssel

LCHZIXWPEGURKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=CC(=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.